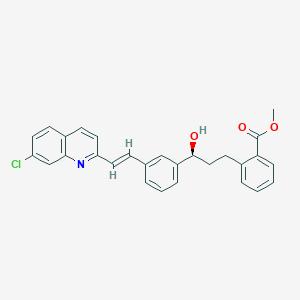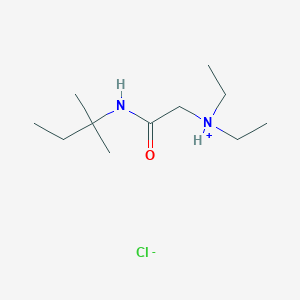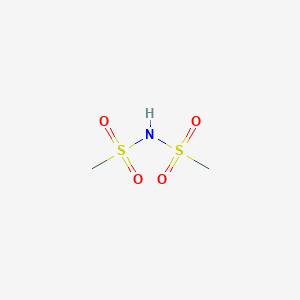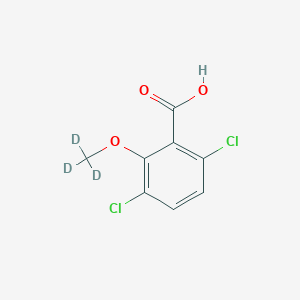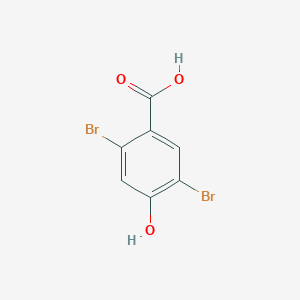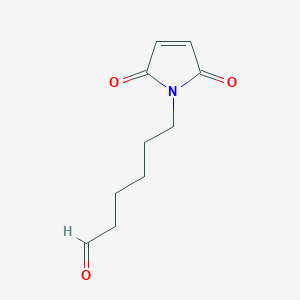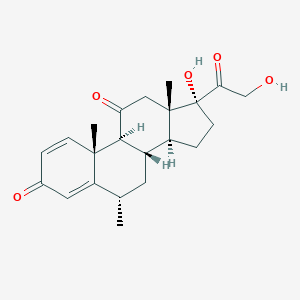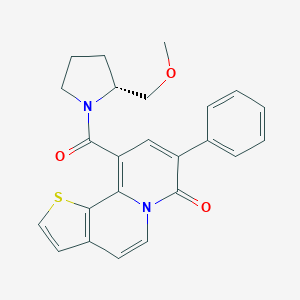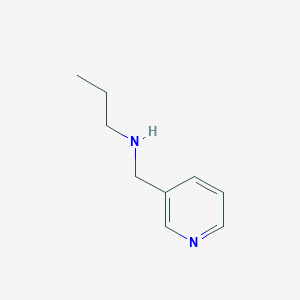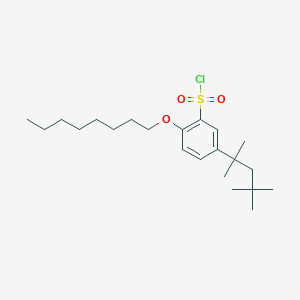
Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- is a chemical compound used in scientific research. It is a sulfonate ester derivative of 2,5-dimethylphenol, commonly known as ortho-xylenol. This compound has been used in various research studies due to its unique properties and chemical structure.
Wirkmechanismus
The mechanism of action of benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- involves the reaction of the compound with various functional groups such as hydroxyl, amino, and thiol groups. This reaction results in the formation of a sulfonate ester derivative, which can be used in various organic synthesis reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- have not been extensively studied. However, it has been reported to have antimicrobial, antifungal, and antiviral properties, which may be due to its ability to react with various functional groups.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- in lab experiments include its unique properties and chemical structure. It can be used as a reagent in organic synthesis and as a protecting group for alcohols. However, the limitations of using this compound include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research of benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)-. One direction is the study of its antimicrobial, antifungal, and antiviral properties. Another direction is the synthesis of new pharmaceuticals and agrochemicals using this compound. Additionally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- has been used in various scientific research studies due to its unique properties. It is commonly used as a reagent in organic synthesis and as a protecting group for alcohols. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. This compound has been studied for its antimicrobial, antifungal, and antiviral properties.
Eigenschaften
CAS-Nummer |
109871-07-0 |
|---|---|
Produktname |
Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- |
Molekularformel |
C22H37ClO3S |
Molekulargewicht |
417 g/mol |
IUPAC-Name |
2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C22H37ClO3S/c1-7-8-9-10-11-12-15-26-19-14-13-18(16-20(19)27(23,24)25)22(5,6)17-21(2,3)4/h13-14,16H,7-12,15,17H2,1-6H3 |
InChI-Schlüssel |
NOOCRARVXLNZGF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)Cl |
Kanonische SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)Cl |
Synonyme |
2-Octyloxy-5-(1,1,3,3-tetramethylbutyl)benzenesulfonyl chloride |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

